N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-methyl-N'-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-15-13(18)14(19)16-10-11-2-6-17(7-3-11)12-4-8-20-9-5-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHGQYGVUSIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide with structurally related oxalamide and piperidine-based analogs. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings from Comparative Analysis:
Impact of Substituents on Lipophilicity :
- The target compound’s tetrahydro-2H-thiopyran group (sulfur-containing) likely increases lipophilicity compared to oxygen-based analogs like Compound 17 (tetrahydro-2H-pyran-4-yl) . This could enhance membrane permeability but reduce aqueous solubility.
- Polar groups (e.g., methoxy in Compound 11) significantly lower lipophilicity, as evidenced by longer HPLC retention times (tg = 4.78 min vs. 1.07 min for Compound 17) .
Metabolic Stability :
- Compound 17 demonstrates moderate human microsomal stability (t1/2 = 45 min), while Compound 11 is less stable (t1/2 = 28 min), possibly due to oxidative metabolism of the methoxy group . The target compound’s thiopyran moiety may confer resistance to oxidation, improving metabolic stability.
Structural Diversity and Bioactivity: Analogs like DMPI and CDFII (piperidine-indole derivatives) show antimicrobial synergy with carbapenems against MRSA, suggesting that the piperidine-oxalamide scaffold can be tuned for specific biological targets .
Molecular Weight and Solubility :
- Smaller analogs like N1-(isoxazol-3-yl)-N2-...oxalamide (MW = 336.39) may offer better solubility, whereas bulkier groups (e.g., cyclohexenyl in ) could compromise pharmacokinetics .
Biological Activity
N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article discusses its synthesis, biological characterization, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034617-90-6 |
| Molecular Formula | C19H26ClN3O2S |
| Molecular Weight | 395.9 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Key steps include:
- Formation of the Piperidine Intermediate : This is achieved through reductive amination of suitable amines with ketones or aldehydes.
- Introduction of the Tetrahydrothiopyran Ring : The piperidine intermediate is reacted with a thiopyran derivative.
- Oxalamide Formation : The final step involves the reaction of the intermediate with oxalic acid derivatives to form the oxalamide structure.
This compound exhibits biological activity primarily through its interaction with muscarinic receptors in the central nervous system (CNS). Muscarinic agonists are known to play roles in various neurological functions and are being explored for their therapeutic potential in conditions such as Alzheimer's disease and schizophrenia .
Pharmacological Studies
Research indicates that compounds similar to this compound have shown promise as:
- Muscarinic Receptor Agonists : They exhibit selective activity at M(1), M(2), and M(4) receptors, suggesting potential utility in treating cognitive deficits associated with schizophrenia .
- Phosphodiesterase Inhibitors : Some derivatives have been identified as inhibitors of phosphodiesterase, which is relevant for modulating signaling pathways involved in various diseases.
Study on Neurological Disorders
A study conducted on a series of muscarinic receptor agonists, including derivatives related to this compound, demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. The findings indicated enhanced cholinergic signaling, which is critical for memory and learning processes.
Anticancer Activity
Another research effort explored the anticancer properties of related compounds, revealing that certain modifications to the tetrahydrothiopyran structure could enhance cytotoxicity against various cancer cell lines. These findings suggest that further optimization of this compound could lead to novel therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally related piperidine-oxalamide derivatives often involves multi-step reactions, such as coupling piperidine intermediates with oxalamide precursors. Key steps include:
- Reductive amination : Use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane for stabilizing intermediates .
- Acylation : Propionyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to introduce methyl groups .
- Purification : Trituration with diethyl ether or column chromatography to isolate pure compounds.
- Yield optimization : Adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (e.g., reflux in methanol) can improve yields beyond 60% .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl, thiopyran, and piperidine proton environments. For example, methyl groups typically appear as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₅H₂₅N₃O₂S: 312.17 g/mol) .
- Purity assessment : HPLC with ≥98% purity thresholds, using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling thiopyran and piperidine derivatives in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with hygroscopic or corrosive reagents (e.g., acetyl chloride) .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane).
- Storage : Store intermediates at -20°C under inert gas (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can structural modifications to the thiopyran or piperidine moieties alter the compound’s bioactivity or physicochemical properties?
- Methodological Answer :
- Substituent variation : Replace the tetrahydro-2H-thiopyran group with cyclohexane or aromatic rings to study steric effects on receptor binding .
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxalamide backbone to enhance metabolic stability. Monitor changes via:
- LogP measurements : Assess lipophilicity using reverse-phase HPLC .
- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases) .
Q. How can contradictory NMR or MS data be resolved during structural characterization?
- Methodological Answer :
- Signal assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in congested regions (e.g., piperidine CH₂ groups) .
- Isotopic labeling : Synthesize deuterated analogs to confirm proton environments.
- Alternative ionization techniques : Employ ESI-MS vs. MALDI-MS to detect adducts or fragmentation anomalies .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., acylation) to identify rate-limiting steps .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) based on piperidine derivatives’ known pharmacophores .
- Machine learning : Train models on reaction optimization datasets (e.g., solvent/reagent combinations) to predict optimal synthetic conditions .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch consistency : Validate purity across synthetic batches via LC-MS and NMR .
- Positive controls : Use established inhibitors/agonists in parallel assays (e.g., reference kinase inhibitors) .
- Triangulation : Combine data from SPR (surface plasmon resonance), cell-based assays, and computational models to cross-verify results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
